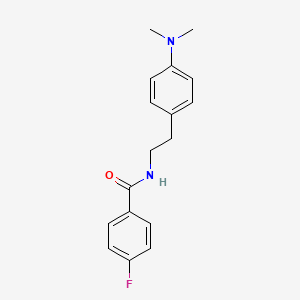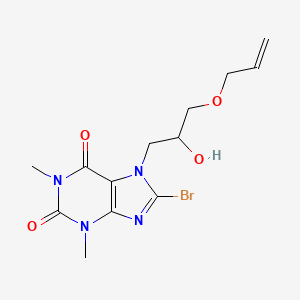![molecular formula C16H14ClNO2 B2448463 (2-chlorophenyl)methyl N-[(E)-2-phenylethenyl]carbamate CAS No. 339278-48-7](/img/structure/B2448463.png)
(2-chlorophenyl)methyl N-[(E)-2-phenylethenyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-chlorophenyl)methyl N-[(E)-2-phenylethenyl]carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a carbamate group attached to a (2-chlorophenyl)methyl moiety and an (E)-2-phenylethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-chlorophenyl)methyl N-[(E)-2-phenylethenyl]carbamate typically involves the reaction of (2-chlorophenyl)methyl isocyanate with (E)-2-phenylethenyl alcohol. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2-chlorophenyl)methyl N-[(E)-2-phenylethenyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the (2-chlorophenyl)methyl group or the (E)-2-phenylethenyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be employed in substitution reactions.
Major Products Formed
Oxidation: Oxidized carbamate derivatives.
Reduction: Amines.
Substitution: Substituted carbamate compounds with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, (2-chlorophenyl)methyl N-[(E)-2-phenylethenyl]carbamate is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. The carbamate group can interact with active sites of enzymes, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new pharmaceuticals targeting specific biological pathways.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of (2-chlorophenyl)methyl N-[(E)-2-phenylethenyl]carbamate involves its interaction with molecular targets such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt specific biochemical pathways, resulting in the desired therapeutic or biological effect.
Comparison with Similar Compounds
Similar Compounds
- (2-chlorophenyl)methyl N-phenylcarbamate
- (2-chlorophenyl)methyl N-(2-phenylethyl)carbamate
- (2-chlorophenyl)methyl N-(2-phenylpropyl)carbamate
Uniqueness
(2-chlorophenyl)methyl N-[(E)-2-phenylethenyl]carbamate is unique due to the presence of the (E)-2-phenylethenyl group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
(2-chlorophenyl)methyl N-[(E)-2-phenylethenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO2/c17-15-9-5-4-8-14(15)12-20-16(19)18-11-10-13-6-2-1-3-7-13/h1-11H,12H2,(H,18,19)/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTVLYXBFBLUGFN-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CNC(=O)OCC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/NC(=O)OCC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1-cyano-1,2-dimethylpropyl)-2-[(3,4-dimethoxyphenyl)(methyl)amino]acetamide](/img/structure/B2448382.png)

![7-[(2-chloro-6-fluorophenyl)methyl]-3,9-dimethyl-1-(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2448384.png)
![N-{1-[(5-chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl}-N-methylpyridine-3-carboxamide](/img/structure/B2448388.png)

![1-methyl-3-(3-methylbenzyl)-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2448390.png)
![N-(6-nitrobenzo[d]thiazol-2-yl)-4-(phenylthio)-N-(pyridin-2-ylmethyl)butanamide](/img/structure/B2448391.png)
![Tert-butyl 3,3-difluoro-1,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B2448392.png)

![4-(2,5-Dichlorothiophen-3-yl)-2-[(4-methoxyphenyl)methylsulfanyl]pyrimidine](/img/structure/B2448398.png)
![methyl 4-({2-[2-(pyrimidin-2-yl)-1H-imidazol-1-yl]ethyl}sulfamoyl)benzoate](/img/structure/B2448399.png)
